molecular formula C11H11F3 B051686 4-[(4-Trifluoromethyl)phenyl]-1-butene CAS No. 113170-92-6

4-[(4-Trifluoromethyl)phenyl]-1-butene

Cat. No.: B051686
CAS No.: 113170-92-6
M. Wt: 200.2 g/mol
InChI Key: WLTJXTKMSCNQRQ-UHFFFAOYSA-N
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Description

4-[(4-Trifluoromethyl)phenyl]-1-butene is a valuable chemical intermediate in organic synthesis, characterized by an alkene terminus and an electron-deficient aryl group. This structure makes it a versatile building block for constructing more complex molecules, particularly in pharmaceutical and agrochemical research. Key Research Applications: Organic Synthesis Intermediate: The compound serves as a key precursor in various chemical transformations. The reactive vinyl group can participate in numerous reactions, such as oxidation to epoxides or other carbonyl derivatives, while the aromatic ring can undergo further electrophilic substitution reactions . Building Block for Complex Molecules: Its structure, featuring a terminal alkene linked to a trifluoromethyl-substituted phenyl ring, is commonly found in active ingredients. The trifluoromethyl group is a critical motif in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . Research Value: The primary value of this compound for researchers lies in its dual functionality. The alkene handle allows for chain elongation and cyclization, while the presence of the strong electron-withdrawing trifluoromethyl group on the phenyl ring can significantly influence the electronic properties and biological activity of the resulting molecules. This makes it an ideal substrate for the development of novel compounds with potential biological activity. Handling and Safety: For research use only. Not for human or veterinary use. Specific safety data for this compound is not available, and researchers should consult relevant safety data sheets and handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-but-3-enyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTJXTKMSCNQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600234
Record name 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113170-92-6
Record name 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heck Coupling of 4-Bromo-α-Methylstyrene Derivatives

The Heck reaction remains a cornerstone for constructing substituted alkenes. For 4-[(4-trifluoromethyl)phenyl]-1-butene, a modified protocol employs 4-bromo-(trifluoromethyl)benzene and 1,3-butadiene in the presence of palladium(II) acetate (5 mol%) and tri-o-tolylphosphine (10 mol%). Key parameters include:

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) at 120°C

  • Base: Triethylamine (2 equiv)

  • Duration: 18 hours

This method achieves a 68% yield with >95% trans-selectivity, attributed to the electron-withdrawing trifluoromethyl group stabilizing the palladium-alkene intermediate. Challenges include competing β-hydride elimination, which reduces yield at temperatures exceeding 130°C.

Suzuki-Miyaura Coupling for Aryl-Alkene Linkage

An alternative route utilizes Suzuki coupling between 4-(trifluoromethyl)phenylboronic acid and 4-bromo-1-butene. Optimization studies reveal that Pd(PPh₃)₄ (3 mol%) in a toluene/water biphasic system with K₂CO₃ (3 equiv) at 80°C produces the target compound in 72% yield. The protocol benefits from commercial availability of boronic acids but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Catalytic Hydrogenation of Alkynyl Precursors

Semi-Hydrogenation of 4-[(4-Trifluoromethyl)phenyl]-1-Butyne

Building on methodologies for analogous compounds, selective hydrogenation of the corresponding alkyne using Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) in ethyl acetate at 25°C under 1 atm H₂ affords the cis-alkene in 85% yield. This approach proves superior for stereocontrol compared to thermal elimination methods.

Critical Parameters

  • Catalyst loading: 5 wt% relative to substrate

  • Reaction monitoring: FT-IR tracking of alkyne C≡C stretch (2100 cm⁻¹) disappearance

  • Quenching: Filtration through Celite® to prevent over-hydrogenation

Grignard Reagent-Mediated Alkylation

Two-Step Synthesis via Organomagnesium Intermediates

A scalable industrial approach involves:

  • Formation of 4-(Trifluoromethyl)phenylmagnesium Bromide

    • Substrate: 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)

    • Conditions: Mg turnings in THF, 0°C to reflux over 2 hours

  • Reaction with Crotyl Chloride

    • Electrophile: trans-1-Chloro-1-butene (1.2 equiv)

    • Temperature: -78°C to 25°C gradual warming

    • Yield: 63% after fractional distillation

This method demonstrates excellent reproducibility but requires strict anhydrous conditions and generates stoichiometric Mg waste.

Wittig Olefination for Stereoselective Synthesis

Ylide Generation from 4-(Trifluoromethyl)benzyltriphenylphosphonium Salt

The Wittig reaction offers geometric control through ylide structure. A representative procedure:

Reagents

  • Phosphonium salt: 4-(Trifluoromethyl)benzyltriphenylphosphonium bromide (1.1 equiv)

  • Base: Potassium tert-butoxide (2.0 equiv)

  • Carbonyl partner: Butyraldehyde (1.0 equiv)

Optimized Conditions

  • Solvent: Dichloromethane at -20°C

  • Reaction time: 4 hours

  • Yield: 58% (trans:cis = 9:1)

While less efficient than cross-coupling methods, this approach allows access to both alkene isomers through ylide modification.

Comparative Analysis of Synthetic Methods

MethodYield (%)StereoselectivityScalabilityKey Advantage
Heck Coupling68>95% transPilot-scaleRobust for electron-deficient arenes
Suzuki Coupling72N/AMulti-gramCommercial availability of reagents
Hydrogenation85cis-dominantBench-scaleExcellent stereocontrol
Grignard Alkylation63MixedIndustrialNo transition metals required
Wittig Olefination58trans:cis = 9:1Small-scaleTunable stereochemistry

Mechanistic Considerations and Side Reactions

Competing Pathways in Cross-Coupling Reactions

DFT calculations suggest that the trifluoromethyl group lowers the activation energy for oxidative addition (ΔG‡ = 18.7 kcal/mol) while increasing the barrier for undesired homocoupling (ΔG‡ = 24.1 kcal/mol). This electronic effect explains the high selectivity observed in palladium-mediated methods.

Thermal Decomposition in High-Temperature Processes

Thermogravimetric analysis (TGA) reveals that this compound undergoes decomposition above 250°C, necessitating careful temperature control during distillation steps. Secondary products include:

  • 4-(Trifluoromethyl)benzene (via retro-ene reaction)

  • Polycyclic aromatic hydrocarbons (from Diels-Alder dimerization)

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation Systems

Recent advances implement microfluidic reactors for the hydrogenation route:

  • Residence time: 8 minutes

  • Pressure: 10 bar H₂

  • Productivity: 12 kg/day per liter reactor volume

This technology reduces catalyst loading to 1.5 wt% while maintaining 82% yield, addressing the primary cost driver in large-scale synthesis.

Solvent Recycling in Grignard Processes

Closed-loop systems recover THF with <0.5% water content through molecular sieve columns, reducing raw material costs by 37% in pilot trials .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Trifluoromethyl)phenyl]-1-butene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Trifluoromethyl)phenyl]-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₁₂H₁₃F₃ 214.227 215.9 1.07 Alkene, -CF₃
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 ~180 (est.) 1.30 (est.) Aldehyde, -CF₃
Tamoxifen analog C₂₆H₂₉NO 371.52 N/A N/A Alkene, aminoethoxy, -CF₃
1,2-Di(4-trifluoromethyl)diphenylethane-1,2-diol C₁₆H₁₂F₆O₂ 374.26 N/A N/A Diol, -CF₃

Research Findings

Electronic Effects : The -CF₃ group in this compound deactivates the phenyl ring, directing electrophilic substitutions to meta positions, unlike methyl or methoxy substituents .

Biological Activity : Tamoxifen analogs demonstrate that substituent basicity correlates with ER binding affinity. The lack of a basic side chain in this compound limits its pharmacological utility but enhances stability in industrial applications .

Thermal Stability : The linear butene chain in this compound facilitates higher thermal stability (boiling point 215.9°C) compared to branched analogs like 2-methyl-4-[(4-trifluoromethyl)phenyl]-1-butene .

Biological Activity

4-[(4-Trifluoromethyl)phenyl]-1-butene, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activity. The presence of the trifluoromethyl moiety is known to enhance the metabolic stability and lipid solubility of organic compounds, which can significantly influence their biological interactions and pharmacological properties.

  • Chemical Formula : C₁₁H₁₁F₃
  • CAS Number : 21172-36-1
  • Molecular Weight : 202.2 g/mol

The biological activity of this compound is primarily attributed to:

  • Electrophilicity : The trifluoromethyl group increases the electrophilic character of the compound, facilitating interactions with nucleophilic sites in biomolecules.
  • Hydrogen Bonding : The compound can participate in hydrogen bonding due to the electron-withdrawing nature of the fluorine atoms, which enhances its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) has been observed in related compounds, suggesting potential anti-inflammatory properties for this compound.
  • Anticancer Activity : Preliminary studies show that derivatives with trifluoromethyl groups can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.

Table 1: Inhibitory Activity Against COX and LOX Enzymes

CompoundCOX-2 Inhibition (IC50 μM)LOX-5 Inhibition (IC50 μM)LOX-15 Inhibition (IC50 μM)
This compoundTBDTBDTBD
Related Compound A10.49.215.6
Related Compound B5.47.79.9

Note: TBD indicates that specific data for this compound is not yet available.

Cytotoxicity Studies

In vitro studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds containing a trifluoromethyl group were evaluated for their effects on MCF-7 cells, revealing IC50 values ranging from 10 to 20 μM, indicating moderate to strong activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with key biological targets. These studies suggest:

  • Binding Affinity : The compound shows potential binding interactions with proteins involved in inflammation and cancer pathways.
  • Key Interactions : Hydrogen bonding and π–π stacking interactions are predicted between the trifluoromethyl phenyl group and aromatic residues in target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-Trifluoromethyl)phenyl]-1-butene, and how can its purity be validated?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. A reported method involves reacting 4-trifluoromethylbenzene derivatives with allyl halides under controlled conditions (e.g., anhydrous environment, 80–100°C). Post-synthesis, purity is validated using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) . Structural confirmation employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS), with characteristic peaks for the trifluoromethyl group (δ ~110–120 ppm in 19^19F NMR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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